molecular formula C12H10N2O2 B11774012 3-(3-Aminopyridin-4-YL)benzoic acid

3-(3-Aminopyridin-4-YL)benzoic acid

Cat. No.: B11774012
M. Wt: 214.22 g/mol
InChI Key: DJFFHJHMJBYXGT-UHFFFAOYSA-N
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Description

3-(3-Aminopyridin-4-YL)benzoic acid is an organic compound with the molecular formula C12H10N2O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-aminopyridin-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopyridin-4-YL)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopyridin-4-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Aminopyridin-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminopyridin-4-YL)benzoic acid is unique due to the presence of both an amino group and a benzoic acid moiety, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(3-aminopyridin-4-yl)benzoic acid

InChI

InChI=1S/C12H10N2O2/c13-11-7-14-5-4-10(11)8-2-1-3-9(6-8)12(15)16/h1-7H,13H2,(H,15,16)

InChI Key

DJFFHJHMJBYXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=NC=C2)N

Origin of Product

United States

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